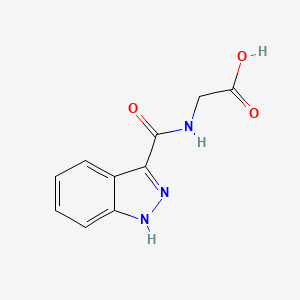

2-(1H-indazole-3-carboxamido)acetic acid

Description

Historical Development of Indazole-3-Carboxamide Research

The exploration of indazole derivatives began in the late 19th century with the isolation of naturally occurring indazole alkaloids such as nigellicine and nigeglanine from Nigella sativa . Early synthetic efforts focused on simple indazole scaffolds, but the functionalization of the 3-position with carboxamide groups emerged as a critical advancement in the mid-20th century. The Cadogan reaction, developed in the 1960s, enabled the synthesis of 2-phenyl-2H-indazoles through cyclization of Schiff bases derived from 2-nitrobenzaldehyde and substituted anilines . This method laid the groundwork for later modifications, including the introduction of carboxamide functionalities.

A pivotal moment arrived with the Davis–Beirut reaction, which provided a versatile pathway to 2H-indazoles by leveraging nitroso chemistry . By the 1980s, palladium-catalyzed cross-coupling reactions revolutionized the synthesis of complex indazole-3-carboxamides. For instance, Giustiniano et al. demonstrated a two-step strategy using Buchwald–Hartwig intramolecular cyclization to achieve 1-arylindazole-3-carboxamides in yields exceeding 90% . These advances paralleled the discovery of benzydamine, the first indazole-based drug approved for clinical use as a nonsteroidal anti-inflammatory agent .

The specific compound 2-(1H-indazole-3-carboxamido)acetic acid represents a structural hybrid, merging the indazole core with a glycine-derived side chain. Its synthesis likely builds on methods reported for analogous carboxamides, such as the palladium-mediated arylation of 2-phenyl-2H-indazoles with halogenated benzoic acids .

Significance in Medicinal Chemistry and Drug Discovery

Indazole-3-carboxamides occupy a privileged position in medicinal chemistry due to their dual capacity for hydrogen bonding and hydrophobic interactions. The 3-carboxamide group enhances solubility and serves as a pharmacophore for targeting enzymes and receptors. For example, niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, and pazopanib, a tyrosine kinase inhibitor, both derive their activity from indazole scaffolds modified with carboxamide groups .

2-(1H-Indazole-3-carboxamido)acetic acid’s acetic acid moiety introduces additional hydrogen-bonding potential, making it a candidate for modulating protein-protein interactions. Recent studies highlight its utility in inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Derivatives with electron-withdrawing substituents at the 4- and 6-positions of the indazole ring have shown IC~50~ values below 10 μM, rivaling established IDO1 inhibitors .

Table 1: Biological Targets of Indazole-3-Carboxamide Derivatives

The compound’s adaptability is further evidenced by its role in synthesizing carbonitriles via convertible isocyanides, expanding its utility in library diversification .

Properties

IUPAC Name |

2-(1H-indazole-3-carbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-8(15)5-11-10(16)9-6-3-1-2-4-7(6)12-13-9/h1-4H,5H2,(H,11,16)(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYSXPYGYBUEPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones .

Industrial Production Methods

Industrial production of indazole derivatives often employs metal-catalyzed synthesis due to its efficiency and high yield. For example, a copper(II) acetate-catalyzed reaction in dimethyl sulfoxide under an oxygen atmosphere can produce a variety of indazole derivatives with good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indazole-3-carboxamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-(1H-indazole-3-carboxamido)acetic acid serves as a precursor in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in organic chemistry.

Biology

- Enzyme Inhibition : The compound is studied for its potential to inhibit specific enzymes, which can modulate biological pathways. For instance, certain derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), suggesting anti-inflammatory properties .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial effects against protozoa such as Giardia intestinalis and Entamoeba histolytica, outperforming traditional treatments like metronidazole .

Medicine

- Anticancer Potential : Preclinical studies suggest that 2-(1H-indazole-3-carboxamido)acetic acid may have anticancer properties. Compounds derived from it have been evaluated against various cancer cell lines, demonstrating promising inhibitory effects on cell proliferation .

- Anti-inflammatory Effects : The compound's ability to inhibit COX-2 positions it as a potential anti-inflammatory agent, which could be beneficial in treating conditions associated with chronic inflammation .

Industry

- Catalyst Development : In industrial applications, this compound is utilized in developing new materials and catalysts for chemical reactions. Its unique properties facilitate various processes in chemical manufacturing.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(1H-indazole-3-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, thereby modulating biological pathways and exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(1H-indazole-3-carboxamido)acetic acid, its structural and functional analogs are analyzed below. Key differentiating factors include substituent groups, functional moieties, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Impact: Carboxylic Acid vs. Ester/Amide: The acetic acid moiety in 2-(1H-indazole-3-carboxamido)acetic acid enhances water solubility and hydrogen-bonding capacity compared to ethyl esters (e.g., 4498-68-4) or amides (e.g., 103755-46-0). However, esters and amides often exhibit improved membrane permeability and metabolic stability .

Biological Relevance: The fluoropentyl chain in 5F-MDMB-PINACA (a synthetic cannabinoid) demonstrates how alkyl chain length and halogenation modulate receptor binding affinity and potency. This highlights the importance of substituent engineering in drug design . Indazole-3-carboxamido derivatives are less explored than indole analogs (e.g., 2-(1H-indol-3-yl)acetic acid, CAS 87-51-4), which are well-known plant growth hormones. The indazole scaffold, however, offers greater nitrogen-directed reactivity for synthetic modifications .

Synthetic Accessibility :

- Compounds like 2-(1H-indazol-3-yl)acetic acid are synthesized via direct coupling of indazole with acetic acid derivatives, whereas carboxamido analogs may require additional steps, such as hydrazide formation or peptide coupling .

Biological Activity

2-(1H-Indazole-3-carboxamido)acetic acid, also known by its CAS number 403483-02-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and pharmacological evaluations based on diverse research findings.

The synthesis of 2-(1H-indazole-3-carboxamido)acetic acid typically involves the condensation of indazole derivatives with acetic acid or its derivatives. The chemical structure can be represented as follows:

Common Synthetic Routes

- Condensation Reaction : Indazole-3-carboxylic acid is reacted with acetic anhydride.

- Amidation : The carboxylic acid moiety is converted to an amide using appropriate coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The biological activity of 2-(1H-indazole-3-carboxamido)acetic acid is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurological pathways. Notably, compounds containing the indazole moiety have been identified as potential agonists for nicotinic acetylcholine receptors, which are crucial in treating conditions like Alzheimer's disease and schizophrenia .

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

- Neuroprotective Effects : Indazole derivatives have shown promise in protecting neuronal cells from apoptosis and oxidative stress.

- Antitumor Activity : Some derivatives exhibit significant inhibitory effects against various cancer cell lines, including those related to renal and breast cancers .

- Anti-inflammatory Properties : Compounds derived from indazole structures demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Structure-Activity Relationships (SAR)

The efficacy of 2-(1H-indazole-3-carboxamido)acetic acid can be influenced by various substituents on the indazole ring. Research has shown that modifications at specific positions can enhance binding affinity and selectivity for biological targets:

| Substituent Position | Effect on Activity |

|---|---|

| 1-position | Enhances neuroprotective effects |

| 3-position | Increases anti-cancer activity |

| 5-position | Modulates receptor selectivity |

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of 2-(1H-indazole-3-carboxamido)acetic acid in a model of Alzheimer's disease. The compound demonstrated a significant reduction in neuroinflammation and improved cognitive function in treated mice compared to controls .

Study 2: Antitumor Activity

In vitro assays showed that this compound inhibited the proliferation of renal cancer cell lines with an IC50 value of approximately 25 nM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Q & A

Advanced Research Question

- DFT Calculations : Assess electron density distribution and reactive sites (e.g., Fukui indices) to predict nucleophilic/electrophilic behavior .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetic acid vs. ethanol) .

- Docking Studies : For bioactive analogs, predict binding affinities to target enzymes (e.g., kinase inhibitors) .

Validation : Compare computational IR/Raman spectra with experimental data to refine force fields .

What are the best practices for handling and storage to ensure the stability of 2-(1H-indazole-3-carboxamido)acetic acid?

Basic Research Question

- Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis/oxidation .

- Handling : Use desiccants (silica gel) in storage vials and avoid prolonged exposure to light .

- Solubility : Prepare fresh solutions in DMSO or acetic acid; avoid aqueous buffers unless stabilized at pH 4–6 .

Safety Note : Wear nitrile gloves and PPE due to potential irritancy (refer to SDS for indole-3-acetic acid analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.